2-Formamido-2-(oxan-4-yl)acetic acid
Description
2-Formamido-2-(oxan-4-yl)acetic acid is a structurally unique compound characterized by a central α-carbon substituted with a formamido group (HCONH-), an oxan-4-yl (tetrahydropyran-4-yl) moiety, and a carboxylic acid group. Its molecular formula is C₈H₁₃NO₅, with a molecular weight of 215.19 g/mol. This compound is of interest in medicinal chemistry and materials science due to its hybrid functional groups and conformational flexibility.
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-formamido-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H13NO4/c10-5-9-7(8(11)12)6-1-3-13-4-2-6/h5-7H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
BGZURAGVGGLUOL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C(=O)O)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Acetamido-2-(oxan-4-yl)acetic Acid
- Molecular Formula: C₉H₁₅NO₄ (as per ; discrepancies in reported formulas require verification).
- Key Differences :
- The acetamido group (CH₃CONH-) replaces the formamido group, increasing hydrophobicity but reducing hydrogen-bonding capacity.
- The methyl group in acetamido may enhance metabolic stability compared to formamido derivatives.
- Applications: Used as a building block in peptide mimetics due to its structural similarity to amino acids.
2-[4-(Oxan-4-yl)phenyl]acetic Acid (CAS 1784095-45-9, )
- Molecular Formula : C₁₃H₁₆O₃.
- Increased molecular weight (220.27 g/mol) and lipophilicity compared to the target compound.
- Applications : Explored in polymer chemistry for its rigid aromatic backbone.
2-(Oxan-4-ylformamido)propanoic Acid (CAS 1516949-42-0, )
- Molecular Formula: C₉H₁₅NO₄.
- Key Differences: Propanoic acid chain replaces acetic acid, elongating the carbon backbone and altering pKa (≈4.8 vs. ≈2.8 for acetic acid). Enhanced conformational flexibility may improve binding in enzyme-active sites.
- Applications : Investigated as a protease inhibitor scaffold.
2-(Furan-2-yl)-2-oxoacetic Acid (CAS 1467-70-5, )
- Molecular Formula : C₆H₄O₄.
- Key Differences :
- A furan ring replaces the oxan-4-yl group, introducing conjugated double bonds and electrophilic reactivity.
- Lower molecular weight (140.09 g/mol) and higher solubility in polar aprotic solvents.
- Applications : Intermediate in heterocyclic synthesis.
Structural and Functional Analysis
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| 2-Formamido-2-(oxan-4-yl)acetic acid | C₈H₁₃NO₅ | 215.19 | Formamido, oxan-4-yl, carboxylic acid | High H-bonding, moderate lipophilicity |
| 2-Acetamido-2-(oxan-4-yl)acetic acid | C₉H₁₅NO₄ | 201.22 | Acetamido, oxan-4-yl, carboxylic acid | Increased hydrophobicity |
| 2-[4-(Oxan-4-yl)phenyl]acetic acid | C₁₃H₁₆O₃ | 220.27 | Oxan-4-yl, phenyl, carboxylic acid | Aromatic rigidity, π-π stacking |
| 2-(Oxan-4-ylformamido)propanoic acid | C₉H₁₅NO₄ | 201.22 | Oxan-4-ylformamido, propanoic acid | Extended carbon chain, flexible |
| 2-(Furan-2-yl)-2-oxoacetic acid | C₆H₄O₄ | 140.09 | Furan, oxoacetic acid | Electrophilic reactivity |
Table 2: Hazard Profiles of Analogous Compounds
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